cis-Hexahydro-1H-isoindole-1,3(2H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMPODMCFGWAA-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229179 | |
| Record name | rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-66-3 | |
| Record name | rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboximide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-hexahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-Cyclohexanedicarboximide, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ83GRX3YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Cis Hexahydro 1h Isoindole 1,3 2h Dione and Its Derivatives
Established Synthetic Routes for cis-Hexahydro-1H-isoindole-1,3(2H)-dione
Several methodologies have been established for the synthesis of the this compound core structure, ranging from classical cyclization and reduction reactions to modern microwave-assisted techniques.
Cyclization Reactions from Precursors
The formation of the isoindole ring system can be achieved through various cyclization strategies. ontosight.ai One notable method involves a domino reaction where allylamines react with maleic anhydride (B1165640) or maleic imide. arkat-usa.org This process leads to the formation of cis-fused hexahydroisoindolones, demonstrating an efficient pathway to construct the bicyclic framework. arkat-usa.org Cascade radical cyclization-cyclization reactions, utilizing mild oxidants like iron(III) chloride, have also been developed to synthesize related benzo[f]isoindole structures, highlighting the versatility of cyclization approaches in building complex heterocyclic systems. mdpi.com
Reduction of Phthalimide (B116566) Analogues
A direct and common approach to obtaining the saturated this compound is through the reduction of the corresponding aromatic or unsaturated analogues, such as phthalimide or tetrahydrophthalimide derivatives. ontosight.ai This transformation typically involves catalytic hydrogenation, where the aromatic or olefinic part of the molecule is saturated to form the cyclohexane (B81311) ring. This method is fundamental in converting readily available phthalimide precursors into their fully saturated counterparts. ontosight.ai
Microwave-Assisted Synthesis
The application of microwave irradiation has been shown to significantly enhance the efficiency of synthesizing isoindole derivatives. bas.bgnih.gov Microwave-assisted protocols, often conducted in environmentally benign solvents like water, can dramatically reduce reaction times and improve yields. bas.bg For instance, the condensation of isatin (B1672199) derivatives with 1,3-indandione (B147059) to form complex spirooxindoles is effectively catalyzed by nanoporous acids under microwave irradiation. bas.bg This technique is also employed in intramolecular 1,3-dipolar cycloaddition reactions to prepare related heterocyclic systems under solvent-free conditions, showcasing its advantages in promoting efficient and clean chemical transformations. nih.gov
Synthesis from cis-1,2-Cyclohexanedicarboxylic Acid Anhydride
A straightforward and widely used method for synthesizing N-substituted cis-hexahydro-1H-isoindole-1,3(2H)-diones involves the condensation of cis-1,2-cyclohexanedicarboxylic acid anhydride (also known as hexahydrophthalic anhydride) with primary amines or hydrazides. mdpi.comresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as glacial acetic acid. mdpi.com This approach provides a versatile platform for introducing a wide variety of substituents on the imide nitrogen, allowing for the creation of diverse chemical libraries.
For example, the reaction of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with hexahydrophthalic anhydride in glacial acetic acid yields the corresponding N-substituted derivative in good yield. mdpi.com
Table 1: Synthesis of an N-Substituted Derivative from cis-1,2-Cyclohexanedicarboxylic Acid Anhydride Data sourced from Molecules (2023). mdpi.com
| Starting Material 1 | Starting Material 2 | Solvent | Condition | Product | Yield |
| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | cis-1,2-Cyclohexanedicarboxylic acid anhydride | Glacial Acetic Acid | Reflux, 5h | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 74% |
Synthesis from 3-Sulfolene (B121364)
An elegant synthetic strategy for accessing derivatives of hexahydro-1H-isoindole-1,3(2H)-dione begins with 3-sulfolene. tubitak.gov.trtubitak.gov.trresearchgate.net This approach utilizes a Diels-Alder reaction, where 3-sulfolene serves as a stable precursor for 1,3-butadiene, which then reacts with maleic anhydride. researchgate.net The key intermediate formed is 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. researchgate.net Subsequent reaction with a primary amine (e.g., ethylamine (B1201723) or aniline) yields the corresponding N-substituted 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. tubitak.gov.trresearchgate.net This unsaturated intermediate is the direct precursor that can either be hydrogenated to the final saturated product or, more commonly, used for further functionalization of the cyclohexane ring. tubitak.gov.tr
Derivatization Strategies for this compound
The functionalization of the this compound scaffold is key to modulating its physicochemical and biological properties. Derivatization can occur at the imide nitrogen or on the cyclohexane ring, often starting from the unsaturated tetrahydro- precursor. mdpi.comtubitak.gov.tr
A prominent strategy involves the functionalization of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, the intermediate from the 3-sulfolene route. tubitak.gov.trtubitak.gov.tr The double bond in this precursor provides a reactive site for introducing a variety of functional groups through epoxidation, cis-hydroxylation, and subsequent transformations. tubitak.gov.tr
Key derivatization reactions include:
Epoxidation and Ring-Opening: The double bond can be epoxidized using reagents like m-chloroperbenzoic acid (m-CPBA). researchgate.net The resulting epoxide is a versatile intermediate that can undergo stereocontrolled ring-opening reactions with various nucleophiles (e.g., HBr, HCl, NaN₃) to introduce halohydrin, azido-alcohol, and other functionalities onto the cyclohexane ring. researchgate.netresearchgate.net
Cis-Hydroxylation: Treatment with osmium tetroxide (OsO₄) leads to cis-hydroxylation of the double bond, forming diol derivatives. tubitak.gov.trtubitak.gov.tr These hydroxyl groups can be further modified, for example, by converting them into acetate (B1210297) esters using acetic anhydride. tubitak.gov.trresearchgate.net
Azide (B81097) and Triazole Formation: Azido (B1232118) groups, introduced via epoxide ring-opening with sodium azide, can be converted into triazole rings, further expanding the molecular diversity of the derivatives. tubitak.gov.trresearchgate.net
Table 2: Examples of Derivatization Reactions on the Isoindole Scaffold Data sourced from Turkish Journal of Chemistry (2016). tubitak.gov.trtubitak.gov.trresearchgate.net
| Starting Material | Reagent(s) | Reaction Type | Product Type |
| 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | OsO₄, then Ac₂O | cis-hydroxylation, then acetylation | Diacetate derivative |
| 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA | Epoxidation | Epoxide derivative |
| Epoxide derivative | NaN₃ in CH₃OH | Epoxide ring-opening | Azido-alcohol derivative |
| Azido-alcohol derivative | Phenylacetylene | Cycloaddition | Triazole derivative |
These derivatization strategies allow for the synthesis of a wide array of modified hexahydro-1H-isoindole-1,3(2H)-diones containing hydroxyl, acetate, amino, azido, and triazole functional groups. tubitak.gov.tr
Epoxidation Reactions and Subsequent Ring Opening
A primary strategy for functionalizing the cyclohexane ring of the target scaffold involves the epoxidation of its unsaturated precursor, 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. tubitak.gov.tr This reaction creates a reactive epoxide intermediate, which can then undergo ring-opening reactions to introduce a variety of substituents. researchgate.netresearchgate.net The synthesis of these epoxy derivatives is a crucial step for creating trisubstituted hexahydro-isoindole-1,3-dione compounds. researchgate.net
Nucleophilic Addition Reactions
The epoxide ring is susceptible to attack by various nucleophiles, leading to the formation of trans-disubstituted products. researchgate.net The regioselectivity of this ring-opening reaction allows for the controlled synthesis of specific isomers. researchgate.netnih.gov For instance, the reaction of 5-alkyl/aryl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones with nucleophiles such as chloride (Cl⁻) and bromide (Br⁻) ions results in C-2 selective ring-opening, yielding halodiol products. nih.gov Similarly, the epoxide derived from 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione can be opened with methanol (B129727) (MeOH) in the presence of an acid catalyst or with sodium azide (NaN₃). researchgate.net
| Epoxide Precursor | Nucleophile | Resulting Product Class | Reference |
|---|---|---|---|
| syn-7a (epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione) | NaN₃ in CH₃OH | Azido-alcohol | researchgate.net |
| syn-7a (epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione) | MeOH in H₂SO₄ | Methoxy-alcohol | researchgate.net |
| 5-alkyl/aryl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones | Cl⁻, Br⁻ | Halodiols | nih.gov |
Formation of Amino and Triazole Derivatives
The azido-alcohol products formed from the nucleophilic addition of sodium azide serve as versatile intermediates for synthesizing amino and triazole derivatives. tubitak.gov.trresearchgate.net The azide group can be reduced to a primary amine. researchgate.net Alternatively, the azide can undergo a [3+2] cycloaddition reaction with alkynes to form 1,2,3-triazole rings, further diversifying the functional groups on the hexahydro-1H-isoindole-1,3(2H)-dione core. researchgate.nettubitak.gov.tr
| Starting Material | Reaction | Product Class | Reference |
|---|---|---|---|
| Azido-alcohol (10a) | Reduction | Amino-alcohol (12) | researchgate.net |
| Azido-alcohols (10a, 10b) | Cycloaddition with alkynes | Triazole derivatives (14) | researchgate.nettubitak.gov.tr |
Synthesis of Hydroxyl Analogues via cis-Hydroxylation
An alternative route to di-functionalized derivatives that bypasses the epoxidation step is the direct cis-hydroxylation of the double bond in the 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione precursor. tubitak.gov.trresearchgate.net This method utilizes reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce cis-diol analogues. tubitak.gov.tr This approach provides a stereospecific pathway to hydroxylated derivatives, where steric effects are believed to direct the outcome of the reaction. tubitak.gov.tr
Acetylation of Hydroxyl Groups
The hydroxyl groups introduced onto the cyclohexane ring, either through epoxide ring-opening or direct cis-hydroxylation, can be readily converted to acetate groups. tubitak.gov.trresearchgate.net This transformation is typically achieved using acetylating agents such as acetyl chloride or acetic anhydride. researchgate.nettubitak.gov.tr The resulting acetate derivatives, such as cis-diacetates or trans-methoxy acetates, are often synthesized as the final target compounds or as a means of protecting the hydroxyl groups for further reactions. researchgate.nettubitak.gov.trnih.gov
Functionalization of the Imide Nitrogen
The imide nitrogen of the hexahydro-1H-isoindole-1,3(2H)-dione core provides another site for synthetic modification. The acidic nature of the proton on the imide nitrogen facilitates condensation reactions, allowing for the introduction of various substituents. mdpi.com A common synthetic route involves the reaction of cis-hexahydrophthalic anhydride (also known as cis-1,2-Cyclohexanedicarboxylic anhydride) with hydrazide derivatives in a solvent like glacial acetic acid. mdpi.comresearchgate.net This method has been used to synthesize N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, effectively linking a quinazoline (B50416) moiety to the imide nitrogen. mdpi.com This strategy highlights the utility of the imide group as a handle for creating more complex hybrid molecules. mdpi.comresearchgate.net
Functionalization of the Cyclohexane Ring
The functionalization of the cyclohexane ring is a key objective in the synthesis of novel this compound derivatives. researchgate.net The two principal methods employed are based on the reactions of the unsaturated precursor, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. tubitak.gov.tr The first method involves epoxidation of the double bond followed by stereoselective ring-opening with various nucleophiles to introduce groups like azides, amines, and ethers. tubitak.gov.trresearchgate.net The second method is the direct cis-hydroxylation of the double bond to yield diol derivatives. tubitak.gov.trtubitak.gov.tr These strategies allow for precise control over the stereochemistry and the nature of the functional groups introduced onto the C-5 and C-6 positions of the cyclohexane ring. tubitak.gov.tr
Regio- and Stereoselective Syntheses of Trisubstituted Derivatives
The synthesis of trisubstituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives can be achieved with a high degree of regio- and stereoselectivity. A common pathway involves the epoxidation of a precursor, such as 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which is then followed by the nucleophilic opening of the resulting epoxide ring. researchgate.netresearchgate.nettubitak.gov.tr This multi-step approach allows for the controlled introduction of various functional groups onto the hexahydroisoindoledione core. researchgate.net
For instance, the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione with meta-chloroperoxybenzoic acid (m-CPBA) yields a corresponding epoxide. researchgate.net Subsequent reactions, such as cis-hydroxylation using osmium tetroxide (OsO₄) followed by acetylation, can produce triacetate derivatives. researchgate.net These synthetic strategies provide pathways to a variety of polysubstituted isoindole-1,3-diones. researchgate.net
C-2 Selective Ring-Opening Products
The ring-opening of epoxide precursors, specifically 2-hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones, demonstrates notable C-2 selectivity under mild, non-chelated conditions. researchgate.net This selectivity is observed during nucleophilic addition reactions, where various nucleophiles attack the C-2 position of the epoxide ring. researchgate.netnih.gov
Nucleophiles such as chloride (Cl⁻), bromide (Br⁻), azide (N₃⁻), and methanol (MeOH) have been successfully employed to generate C-2 selective ring-opening products. researchgate.netnih.gov The reaction with hydrochloric acid (HCl), for example, yields a chlorodiol, specifically (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione, whose configuration has been confirmed by X-ray diffraction analysis. researchgate.net The resulting halodiols or other derivatives can be further modified, for instance, by converting them into their corresponding acetate derivatives. researchgate.netnih.gov Theoretical computations have also been used to explain the observed regioselectivity in these epoxide ring-opening reactions. researchgate.net
| Epoxide Precursor | Nucleophile | Resulting Product Class | Reference |
|---|---|---|---|
| (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione | Cl⁻ (from HCl) | Chlorodiol | researchgate.net |
| (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione | Br⁻ | Bromodiol | researchgate.netnih.gov |
| (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione | N₃⁻ (from NaN₃) | Azido-alcohol | researchgate.netresearchgate.net |
| 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones | MeOH | Methoxydiol | researchgate.net |
Reaction Mechanisms and Kinetics
The outcomes of reactions involving this compound and its precursors are significantly influenced by electronic and steric factors. These elements play a crucial role in directing the stereoselectivity and regioselectivity of the synthetic transformations.
Role of Dipole-Dipole Interactions in Oxidations
In certain oxidation reactions, such as epoxidation using a peracid, dipole-dipole interactions are a key factor in determining the stereochemical outcome. researchgate.net The selective formation of syn-isomers during the epoxidation of deoxynorcanthamide has been attributed to the dipole-dipole interactions occurring between the peracid and the imide moiety of the isoindoledione structure. researchgate.net This interaction directs the oxidizing agent to a specific face of the molecule, leading to the preferential formation of the syn-epoxide.
Steric Effects in Directing Product Outcome
Steric hindrance also plays a critical role in governing the stereoselectivity of reactions. researchgate.net In contrast to the peracid epoxidation, the photooxidation of deoxynorcanthamide using singlet oxygen results in a different stereochemical preference. In this ene addition reaction, the anti-hydroperoxide is formed as the major product. researchgate.net This outcome is a direct consequence of the steric effect exerted by the imide ring, which blocks the approach of the singlet oxygen from the syn-face, thereby favoring attack from the less hindered anti-face of the molecule. researchgate.net
Stereochemistry and Conformational Analysis of Cis Hexahydro 1h Isoindole 1,3 2h Dione Systems
Analysis of cis Configuration within the Cyclohexane (B81311) Ring
The defining structural feature of cis-hexahydro-1H-isoindole-1,3(2H)-dione is the fusion of a five-membered succinimide (B58015) ring to a six-membered cyclohexane ring. The designation "cis" specifies the relative stereochemistry at the two bridgehead carbon atoms (C3a and C7a), where the hydrogen atoms are situated on the same side of the cyclohexane ring. nist.gov This arrangement results in a V-shaped topology for the bicyclic system.
The synthesis of this compound and its derivatives often starts from precursors that already possess the cis-stereochemistry, such as cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), which is derived from the Diels-Alder reaction of butadiene and maleic anhydride. researchgate.net Subsequent reactions, like hydrogenation or other additions to the cyclohexene (B86901) double bond, typically preserve this cis-fused geometry. tubitak.gov.tr
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for confirming the cis-configuration. The coupling constants between the bridgehead protons and adjacent protons on the cyclohexane ring provide definitive evidence of their spatial relationship. Furthermore, X-ray crystallography studies on various derivatives have unambiguously confirmed the cis-fusion of the two rings. researchgate.net
Conformations of the Fused Bicyclic System
Chair Conformations and Ring Strain
To minimize angle and torsional strain, the six-membered cyclohexane ring in the cis-fused system preferentially adopts a chair conformation. youtube.com However, unlike a simple substituted cyclohexane, the fused imide ring introduces constraints. The system exists as a dynamic equilibrium of two possible chair conformers, which can interconvert through a process known as a ring flip.
The presence of the fused ring system means that one chair conformer will generally be more stable than the other. The strain in these conformations arises from 1,3-diaxial interactions, where axial substituents on the same side of the ring cause steric hindrance. saskoer.cayoutube.com In the case of the unsubstituted this compound, the two chair conformers are enantiomeric and therefore possess equal energy. However, upon substitution on the cyclohexane ring, the two conformers are no longer energetically equivalent, and the equilibrium will favor the conformer that minimizes these unfavorable steric interactions.
Stereoisomeric Characterization of Derivatives
The synthesis of derivatives from this compound often leads to the formation of new stereocenters, resulting in various stereoisomers. The characterization of these isomers is essential for understanding reaction mechanisms and structure-activity relationships. Reactions such as epoxidation and subsequent ring-opening with nucleophiles are common strategies for functionalizing the cyclohexane ring. researchgate.nettubitak.gov.tr
For example, the epoxidation of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by nucleophilic opening of the epoxide ring yields a range of substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net These reactions can be highly stereoselective, often yielding a single stereoisomer. The precise stereochemistry of these products is typically elucidated using a combination of spectroscopic techniques and, definitively, by single-crystal X-ray diffraction analysis. researchgate.net
The table below summarizes examples of stereoisomeric derivatives and the methods used for their characterization.
| Derivative Class | Synthetic Method | Key Stereochemical Feature | Characterization Methods |
| Hydroxyl analogues | cis-hydroxylation | Addition of two hydroxyl groups to the same face of the ring | NMR Spectroscopy |
| Epoxide derivatives | Epoxidation (e.g., with m-CPBA) | Formation of an oxirane ring, often on the less sterically hindered face | NMR Spectroscopy |
| Amino and triazole derivatives | Epoxide ring-opening with sodium azide (B81097) | Regio- and stereospecific introduction of functional groups | NMR, IR, X-ray Diffraction |
| Halogenated diols | Epoxide ring-opening with HCl | Formation of trans-configured products | X-ray Diffraction |
This table is generated based on findings from research on the synthesis and characterization of various derivatives. researchgate.netresearchgate.netresearchgate.netbohrium.com
Computational Studies on Stereoselectivity
Computational chemistry provides powerful tools for understanding the factors that control the stereochemical outcome of reactions involving the this compound scaffold. Theoretical calculations are employed to explain observed regioselectivity and stereoselectivity in synthetic transformations. researchgate.net
Studies have shown that the ring-opening reactions of epoxy alcohol derivatives of the isoindole system proceed under thermodynamic control. Computational models can calculate the energies of possible intermediates and transition states, revealing that the reaction proceeds via the most stable intermediate, thus explaining the preferential formation of a specific regioisomer. researchgate.net
Furthermore, molecular docking and molecular dynamics simulations have been used to investigate the interactions of bioactive derivatives with biological targets like enzymes. mdpi.comnih.gov These computational approaches help to rationalize the structure-activity relationships of different stereoisomers and guide the design of new, more potent compounds.
Advanced Characterization and Analytical Techniques in Cis Hexahydro 1h Isoindole 1,3 2h Dione Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of cis-Hexahydro-1H-isoindole-1,3(2H)-dione from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For derivatives of 1H-isoindole-1,3(2H)-dione, reverse-phase HPLC methods have been developed. bldpharm.com These methods typically employ a nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, with the addition of an acid like formic acid to improve peak shape.
The course of reactions involving 1H-isoindole-1,3(2H)-dione derivatives can be monitored by Thin-Layer Chromatography (TLC), and the final products can be purified and analyzed for purity using HPLC. nih.gov Commercial suppliers of (3AS)-hexahydro-1H-isoindole-1,3(2H)-dione may use techniques such as HPLC and LC-MS to assess the purity of their products. bldpharm.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively documented in the literature, the technique has been applied to related compounds. For example, the GC analysis of N-methyl-1H-isoindole-1,3(2H)-dione has been reported, providing retention indices on a non-polar capillary column. nist.gov
The reaction progress for the synthesis of a related compound, (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-bridged methylidene isoindole-1,3(2H)-dione, was monitored by gas chromatography, and the final product's purity was determined to be 99.99% by GC. This demonstrates the utility of GC for both reaction monitoring and final product quality control in the synthesis of related isoindole structures.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-MS-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While specific GC-MS studies on the parent this compound are not extensively detailed in the literature, the technique is widely applicable to volatile and thermally stable compounds of its class. The electron ionization (EI) mass spectrum of the related compound cis-1,2,3,6-Tetrahydrophthalimide, an isomer, is available, providing insight into the expected fragmentation patterns. nist.gov In GC-MS analysis, the molecule would typically undergo fragmentation, and the resulting mass spectrum, a unique fingerprint of the molecule, would be used for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of isoindole-1,3-dione derivatives, which may not be suitable for GC due to lower volatility or thermal instability. nih.govnih.gov This method separates compounds in a liquid mobile phase followed by detection by a mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed, which typically results in the formation of protonated molecules (e.g., [M+H]⁺) or adducts (e.g., [M+Na]⁺). mdpi.com This allows for the precise determination of the molecular weight of the parent compound and its derivatives. nih.govnih.gov For instance, studies on novel 1H-isoindole-1,3(2H)-dione derivatives have utilized ESI-MS to confirm their structure and propose fragmentation pathways. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance Spectroscopy (LC-MS-NMR) represents a powerful, albeit less common, combination for complete and unambiguous structure elucidation directly from complex mixtures. nih.govsemanticscholar.org This technique physically links HPLC, MS, and NMR, allowing for the separation of a compound, determination of its molecular weight (by MS), and detailed structural characterization (by NMR) in a single, integrated analysis. mdpi.com While its direct application to this compound is not prominently documented, its utility in natural product analysis and metabolomics highlights its potential for resolving complex analytical challenges involving isoindole derivatives. nih.gov The primary advantage of LC-NMR is its ability to distinguish between isomers, which may have identical mass spectra but different NMR spectra. semanticscholar.org
Table 1: Overview of Hyphenated Techniques in Isoindole Analysis
| Technique | Separation Principle | Ionization Method (Typical) | Information Obtained | Application Notes for Isoindoles |
|---|---|---|---|---|
| GC-MS | Volatility and column interaction | Electron Ionization (EI) | Molecular structure via fragmentation patterns | Suitable for volatile derivatives; provides a structural "fingerprint". cdnsciencepub.com |
| LC-MS | Polarity and column interaction | Electrospray Ionization (ESI) | Molecular weight and structure | Widely used for a broad range of derivatives; ESI-MS helps confirm molecular formula. nih.govnih.gov |
| LC-MS-NMR | Polarity and column interaction | ESI (for MS) | Definitive structure, including stereochemistry | Powerful for isomer differentiation and analysis of complex mixtures without isolation. nih.govmdpi.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula to verify its elemental composition and purity.
For this compound, the molecular formula is C₈H₁₁NO₂. epa.gov The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u) and the molecular weight of the compound (153.18 g/mol ). epa.gov
In synthetic chemistry research, elemental analysis serves as a crucial checkpoint for confirming the identity of a newly synthesized compound. For example, in the synthesis of novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives, researchers report both the "calculated" (theoretical) and "found" (experimental) elemental percentages. researchgate.net A close agreement between these values provides strong evidence that the desired compound has been synthesized with a high degree of purity.
Table 2: Theoretical Elemental Composition of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 62.75 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.15 |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.89 |
| Total | 153.181 | 100.00 |
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₁NO₂ |
Theoretical and Computational Chemistry of Cis Hexahydro 1h Isoindole 1,3 2h Dione
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule interacts with biological targets. These studies are crucial in medicinal chemistry for designing new drug candidates.
Prediction of Binding Interactions with Biological Targets
While direct molecular docking studies on the parent cis-hexahydro-1H-isoindole-1,3(2H)-dione are not extensively detailed in the literature, research on its derivatives provides significant insights into the binding potential of this scaffold. The hexahydro-1H-isoindole-1,3(2H)-dione core is a recognized privileged scaffold in medicinal chemistry, enhancing the ability of compounds to cross biological membranes. mdpi.com
Computational docking simulations have been performed on N-substituted derivatives to predict their interaction with various enzymes. mdpi.com For instance, a derivative incorporating a 2-methyl-4-oxo-4H-quinazoline moiety connected to the hexahydro-1H-isoindole-1,3(2H)-dione nitrogen has been studied for its interaction with human Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2). mdpi.com These enzymes are important targets for antioxidant and anti-inflammatory therapies. The molecular docking simulations for these derivatives revealed low binding energies, which indicates a high probability of interaction with the target enzymes. mdpi.com
These findings suggest that the this compound framework can serve as a valuable anchor for designing inhibitors of enzymes like COX-2 and MAO-B.
Table 1: Predicted Interactions of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative with Biological Targets
| Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Cyclooxygenase-2 (COX-2) | -8.13 | Tyr355, Ala527, Ser530 |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Monoamine Oxidase B (MAO-B) | -8.25 | Ile199, Tyr326, Cys172 |
Data derived from studies on N-substituted derivatives of the core scaffold. mdpi.com
Analysis of Conformational Preferences
Detailed computational studies focusing specifically on the conformational preferences of the parent molecule, this compound, are not extensively covered in the available scientific literature. Such analyses would typically involve calculating the potential energy surface of the molecule to identify low-energy conformers, which is crucial for understanding its interactions and reactivity.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating electronic structure, reaction mechanisms, and spectroscopic properties.
Explanation of Regioselectivity in Ring-Opening Reactions
Quantum chemical calculations have been successfully employed to explain the regioselectivity observed in reactions of derivatives of the hexahydro-1H-isoindole-1,3(2H)-dione scaffold. researchgate.net Specifically, theoretical computations were performed to understand the regioselective ring-opening of epoxy alcohol derivatives under nucleophilic conditions. researchgate.net These studies investigated why nucleophiles like Cl⁻, Br⁻, and N₃⁻ selectively attack a specific carbon atom (C-2) of the epoxide ring. The calculations demonstrated that the regioselectivity is dependent on the stability of the reaction intermediates, providing a clear theoretical basis for the experimentally observed outcomes. researchgate.net
Thermodynamic Control of Reactions
The same quantum chemical studies that explained regioselectivity also shed light on the thermodynamic control of these reactions. researchgate.net Theoretical calculations showed that the ring-opening reaction of the epoxy alcohol derivatives of the isoindole scaffold proceeds under thermodynamic control. researchgate.net This means the product distribution is determined by the relative stability of the products and intermediates, rather than the activation energies of the competing pathways (kinetic control). The regioselectivity is therefore governed by the formation of the most stable intermediate carbocation during the reaction. researchgate.net
Computation of NMR Chemical Shifts and Electronic Circular Dichroism
The computation of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure elucidation. Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are standard for predicting ¹H and ¹³C NMR spectra. While specific GIAO calculations for the parent this compound are not detailed in the reviewed literature, this computational approach is widely used for its derivatives to confirm their structures. mdpi.com The process typically involves geometry optimization of the molecule followed by NMR shielding calculations, often using Density Functional Theory (DFT) with a suitable basis set.
Information regarding the theoretical computation of the Electronic Circular Dichroism (ECD) spectrum for this compound is not available in the surveyed scientific literature.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational studies, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating the structure-activity relationships of this compound derivatives. These studies provide insights into the structural requirements for biological activity and guide the design of more potent and selective compounds.
Detailed research findings from molecular docking simulations have revealed key interactions between this compound analogs and various biological targets, including enzymes like cyclooxygenase (COX) and monoamine oxidase B (MAO-B). For instance, a study investigating novel hexahydrophthalimide derivatives demonstrated that substitutions on the imide nitrogen significantly influence their binding affinity to these enzymes. mdpi.com
Molecular docking simulations of a synthesized derivative, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, predicted favorable interactions with both COX-2 and MAO-B. mdpi.com The calculated low binding energy for this compound suggests a high probability of interaction with these targets. mdpi.com The hydrophobic nature of the phthalimide (B116566) moiety is thought to enhance the ability of these compounds to cross biological membranes. mdpi.com
Further computational analyses on a series of N-substituted 1H-isoindole-1,3(2H)-dione derivatives have provided a deeper understanding of their affinity for cyclooxygenase enzymes. mdpi.comnih.gov These studies highlight the importance of the substituent attached to the isoindole-1,3(2H)-dione core for selective inhibition of COX-2 over COX-1. nih.gov For example, derivatives with longer linkers between the isoindole-1,3(2H)-dione moiety and an arylpiperazine residue showed greater inhibition of COX-2. nih.gov The most potent COX-2 inhibitor in one study was observed to form hydrogen bonds with Arg120 and Tyr355 within the active site, interactions that were stabilized by several hydrophobic interactions. nih.gov
In silico studies have also been employed to investigate the potential of isoindole-1,3(2H)-dione derivatives as inhibitors of other enzymes, such as xanthine oxidase and carbonic anhydrase isoenzymes. nih.gov These studies revealed that specific functional groups, such as a thiocyanate (SCN) group, can significantly enhance the inhibitory effect against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov
The following interactive data tables summarize the computational data from these structure-activity relationship studies.
Table 1: Predicted Binding Energies of a this compound Derivative with COX-2 and MAO-B mdpi.com
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | COX-2 | -8.5 |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | MAO-B | -9.0 |
Table 2: Cyclooxygenase (COX) Inhibition Data for Selected N-Substituted 1H-Isoindole-1,3(2H)-dione Derivatives nih.gov
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| Derivative E | 55 | 60 |
| Derivative F | 58 | 62 |
| Derivative G | 60 | 65 |
| Derivative H | 62 | 70 |
| Derivative I | 59 | 68 |
Table 3: Enzyme Inhibition Data for Hybrid Isoindole-1,3(2H)-dione Derivatives nih.gov
| Compound | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) | XO IC₅₀ (µM) |
| Derivative 8 (with SCN group) | 3.698 ± 0.079 | 3.147 ± 0.083 | 4.261 ± 0.034 |
| Derivative 10 (with 1H-tetrazole) | >100 | >100 | 10.25 ± 0.12 |
| Derivative 11 (with 1H-tetrazole) | >100 | >100 | 12.54 ± 0.25 |
| Allopurinol (Standard) | - | - | 4.678 ± 0.029 |
| Acetazolamide (Standard) | 0.028 ± 0.001 | 0.019 ± 0.001 | - |
Biological Activities and Mechanistic Investigations of Cis Hexahydro 1h Isoindole 1,3 2h Dione Derivatives
Anticancer Potential
The quest for novel oncologic therapies has highlighted isoindole-1,3(2H)-dione derivatives as promising candidates. iyte.edu.tr Their cytotoxic effects against numerous cancer cell lines are well-documented, with activity levels often influenced by the specific functional groups attached to the core isoindole structure. researchgate.netnih.gov
Derivatives of cis-Hexahydro-1H-isoindole-1,3(2H)-dione have been shown to effectively inhibit the proliferation of cancer cells. ontosight.ai The mechanism of action often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. researchgate.net The lipophilicity and the nature of substituents on the isoindole skeleton play a crucial role in determining the potency of these compounds. For instance, the introduction of silyl (B83357) ether and bromo groups into the structure has been found to enhance anticancer activity. nih.gov
In one study, a series of isoindole derivatives were synthesized and evaluated for their antiproliferative activity. A compound featuring both an azide (B81097) and a silyl ether group (Compound 7 in the study) demonstrated higher inhibitory activity against the A549 cancer cell line than the standard chemotherapeutic agent 5-Fluorouracil, with an IC50 value of 19.41 ± 0.01 µM. nih.gov Another investigation found that compounds containing both a silyl ether (-OTBDMS) and a bromo group showed greater anticancer activity than the drug cisplatin (B142131) against specific cell lines. nih.gov
The anticancer effects of these derivatives have been observed across a wide range of carcinoma types. researchgate.net In vitro studies have confirmed their cytotoxic potential against human lung adenocarcinoma (A549), prostate carcinoma (PC-3), cervical carcinoma (HeLa), colorectal carcinoma (Caco-2), breast carcinoma (MCF-7), and glioma (C6) cell lines. iyte.edu.trnih.govnih.gov
The cytotoxic effects vary depending on the specific derivative and the cancer cell line. nih.gov For example, certain synthesized compounds showed higher activity than the positive control against C6 cancer cell lines at a concentration of 100 µM. nih.gov Other derivatives were found to exhibit cell-selective activity against HeLa cancer cells. nih.gov The broad-spectrum activity underscores the potential of this chemical class in developing new cancer therapies. iyte.edu.trresearchgate.net
| Compound Description | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Derivative with azide and silyl ether groups | A549 (Lung Carcinoma) | 19.41 ± 0.01 µM | nih.gov |
| Derivatives with silyl ether (-OTBDMS) and bromo groups | Caco-2 (Colorectal Carcinoma) | Higher activity than cisplatin | nih.gov |
| Derivatives with silyl ether (-OTBDMS) and bromo groups | MCF-7 (Breast Carcinoma) | Higher activity than cisplatin | nih.gov |
Antimicrobial Activity
Beyond their anticancer properties, derivatives of the 1H-isoindole-1,3(2H)-dione scaffold have demonstrated significant antimicrobial capabilities. mdpi.com
Research has confirmed that these compounds exhibit potent activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria. ontosight.ainih.gov For instance, trisubstituted isoindole derivatives were assessed for their antimicrobial action against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), revealing selective inhibition of bacterial growth. nih.gov
Furthermore, certain N-substituted derivatives have shown moderate antifungal activity against various fungal strains. mdpi.com The specific substitutions on the isoindole ring, such as the number of aromatic methoxy (B1213986) groups, have been noted as important factors for their antifungal efficacy. mdpi.com This broad range of activity makes them interesting candidates for the development of new antimicrobial agents. researchgate.net
Anti-inflammatory Properties
The isoindole-1,3-dione framework is also associated with notable anti-inflammatory effects. ontosight.aimdpi.comnih.gov Phthalimide (B116566) analogs, which share this core structure, are known to possess anti-inflammatory and analgesic properties. mdpi.com The mechanism for this activity is linked to the inhibition of key enzymes in the inflammatory pathway. nih.gov
Studies have focused on designing these derivatives to act as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov By blocking these enzymes, the compounds can effectively reduce inflammation. Some novel derivatives have shown greater inhibition of COX-2 than the reference drug meloxicam, highlighting their potential as targeted anti-inflammatory agents. mdpi.com
Antioxidant Activity
Several studies have demonstrated that molecules containing a hexahydrophthalimide structure can serve as a basis for developing novel antioxidant compounds. researchgate.net These derivatives have been evaluated for their ability to scavenge free radicals, which are implicated in various oxidative diseases. mdpi.combohrium.com
In vitro antioxidant activity has been assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.comresearchgate.net In one study, newly synthesized derivatives containing a thiophene (B33073) moiety connected to the hexahydro-1H-isoindole-1,3(2H)-dione core showed particularly evident antioxidant activity. mdpi.combohrium.com All tested compounds in this study demonstrated an ability to neutralize free radicals. researchgate.net Molecular docking simulations suggest that their mechanism may involve interactions with molecular targets such as monoamine oxidase B (MAO-B) and cyclooxygenase-2 (COX-2). mdpi.com
| Compound | Antioxidant Activity (% DPPH inhibition) | Reference |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) | 25.88% | bohrium.com |
| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) | 31.45% | bohrium.com |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (2) | 25.99% | bohrium.com |
Scavenging of Reactive Oxygen and Nitrogen Species
Derivatives of this compound have demonstrated notable potential in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and cellular damage.
One study detailed the synthesis and in vitro antioxidant activity of a novel hexahydrophthalimide derivative, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, a common assay for assessing free radical scavenging activity. The results indicated that this derivative possesses antioxidant properties, with a measured activity of 25.99%. mdpi.com In the same study, two other phthalimide derivatives (the non-hydrogenated analogues) showed antioxidant activities of 25.88% and 31.45%, suggesting that the hexahydro-isoindoledione moiety contributes to the antioxidant profile. mdpi.com
While specific data on the scavenging of reactive nitrogen species by this compound derivatives is limited, research on the broader class of 1H-isoindole-1,3(2H)-dione derivatives has shown that they can exhibit both ROS and RNS scavenging activities. mdpi.com This suggests that the hexahydro- variants may also possess the capability to neutralize nitrosative stress.
Table 1: Antioxidant Activity of an Exemplary this compound Derivative
| Compound Name | Antioxidant Activity (%) | Method |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 25.99 | DPPH |
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While extensive research has been conducted on the cholinesterase inhibitory potential of 1H-isoindole-1,3(2H)-dione derivatives, specific data for their cis-hexahydro counterparts is not as readily available. However, the existing studies on the non-hydrogenated analogues provide valuable insights into the potential of this chemical class.
Various series of 1H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov Another study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also reported significant AChE inhibitory action. researchgate.net Furthermore, certain isoindoline-1,3-dione derivatives have shown dual inhibitory activity against both AChE and BuChE. mdpi.comnih.gov
The inhibitory potency of these compounds is influenced by the nature of the substituents on the isoindoline-1,3-dione core and the linker connecting it to other pharmacophoric groups. Although direct evidence for this compound derivatives as cholinesterase inhibitors is currently sparse in the scientific literature, the established activity of their unsaturated precursors suggests that this is a promising area for future investigation. The conformational flexibility of the saturated cyclohexane (B81311) ring in the cis-hexahydro derivatives could potentially lead to novel interactions with the active sites of cholinesterases.
Table 2: Cholinesterase Inhibitory Activities of Representative 1H-Isoindole-1,3(2H)-dione Derivatives
| Compound Series | Target Enzyme | IC50 Range |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 μM |
| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | Data reported |
| Various isoindoline-1,3-dione derivatives | AChE & BuChE | Varied IC50 values |
Mechanisms of Biological Action
Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents.
Interaction with Biological Targets
For the cholinesterase inhibitory activity observed in the broader class of isoindoline-1,3-dione derivatives, the proposed mechanism involves a dual binding mode within the active site of the enzyme. researchgate.netnih.gov These molecules are thought to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.netnih.gov The isoindoline-1,3-dione moiety is believed to bind to the PAS, while another part of the molecule, connected via a linker, interacts with the CAS. nih.govnih.gov This dual-binding mechanism can lead to potent inhibition of the enzyme. While this mechanism has been elucidated for the non-hydrogenated derivatives, it provides a plausible model for how this compound derivatives might also interact with cholinesterases.
Structure-Mechanism Relationships
The relationship between the chemical structure of these derivatives and their biological mechanism is a key area of investigation. For the antioxidant activity, the presence of the hexahydro-isoindoledione core, in combination with other moieties like the quinazolinone ring, appears to be important for the observed free radical scavenging. mdpi.com
In the case of cholinesterase inhibition by isoindoline-1,3-dione derivatives, structure-activity relationship (SAR) studies have highlighted several important features. The phthalimide group (isoindoline-1,3-dione) is considered a noteworthy pharmacophore that interacts with the peripheral anionic site of AChE. nih.gov The nature and length of the linker between the phthalimide core and other functional groups, as well as the type of these functional groups, significantly influence the inhibitory potency and selectivity towards AChE and BuChE. nih.gov For instance, the introduction of a benzyl (B1604629) pyridinium moiety has been shown to enhance AChE inhibitory activity. nih.gov Although these SAR studies have been conducted on the unsaturated isoindoline-1,3-dione scaffold, the principles can guide the design of novel this compound derivatives with potentially improved cholinesterase inhibitory profiles. The stereochemistry of the cis-fused ring system in the hexahydro derivatives could also play a crucial role in dictating the binding orientation and affinity for the target enzymes.
Applications and Future Prospects of Cis Hexahydro 1h Isoindole 1,3 2h Dione in Advanced Materials and Medicinal Chemistry
Drug Design and Development
The isoindole-1,3-dione core is a significant pharmacophore in medicinal chemistry. The hydrogenated version, cis-hexahydro-1H-isoindole-1,3(2H)-dione, retains key structural features that make it a valuable building block in the design and synthesis of new drugs with a wide range of biological activities.
Novel Lead Drug Candidates
The phthalimide (B116566) structure is considered a "privileged scaffold" in medicinal chemistry, capable of forming the basis for new lead drug candidates with diverse biological activities. mdpi.com The hexahydro-derivative serves a similar role, acting as a foundational core that can be chemically modified to create libraries of new compounds. mdpi.com Researchers utilize this scaffold to design and synthesize new derivatives with specific therapeutic aims, such as antioxidant agents. mdpi.com By connecting the hexahydro-1H-isoindole-1,3(2H)-dione moiety to other pharmacologically active groups, such as 2-methyl-4-oxoquinazoline, scientists can generate novel hybrid molecules for biological screening. mdpi.com
Development of Therapeutic Agents
Derivatives of this compound have been synthesized and investigated for various therapeutic properties. A notable area of research is in the development of antioxidants. For instance, a novel hexahydrophthalimide derivative was synthesized and showed antioxidant activity in laboratory tests. mdpi.com Molecular docking simulations for this compound also suggested a high probability of interaction with key enzyme targets like COX-2 and MAO-B, which are implicated in inflammation and neurological pathways, respectively. mdpi.com This indicates the potential for developing therapeutic agents for conditions where oxidative stress and these enzymes play a significant role.
Table 1: Example of a Synthesized this compound Derivative
| Compound Name | Parent Scaffold | Attached Moiety | Potential Therapeutic Target(s) |
|---|---|---|---|
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | This compound | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | COX-2, MAO-B |
Materials Science Applications
While the primary focus of research on this compound has been in medicinal chemistry, its chemical structure suggests potential, albeit less documented, applications in materials science.
Potential in Polymer and Dye Synthesis
The parent aromatic compound, phthalimide, is derived from phthalic anhydride (B1165640), a well-known precursor in the synthesis of certain polymers and dyes. However, specific research detailing the direct use of this compound as a monomer for polymer synthesis or as a chromophore scaffold in dye manufacturing is not extensively documented in the scientific literature. While the study of optical properties of related isoindole-diones has been conducted for potential use in optoelectronics, these studies have focused on unsaturated analogs rather than the hexahydro- structure. acgpubs.org The potential for its use in these fields remains a subject for future investigation.
Role as Intermediates in Organic Synthesis
Imides, including this compound, are widely used as intermediates in organic synthesis. mdpi.com Their utility stems from the reactivity of the imide functional group, which allows for the construction of more complex molecules. The compound serves as a versatile starting material for creating a variety of derivatives. researchgate.net For example, it can be derived from the epoxidation of its unsaturated precursor, followed by nucleophilic opening of the epoxide ring to introduce new functional groups. researchgate.net This has led to the successful synthesis of amino, triazole, and hydroxyl analogues, demonstrating its role as a key building block for generating molecular diversity. researchgate.net
Challenges and Opportunities in Translational Research
Translational research, the process of applying knowledge from basic sciences to produce new therapies, diagnostics, or materials, is a critical step in realizing the potential of any chemical compound. For this compound and its derivatives, this journey involves navigating a landscape of scientific, regulatory, and economic challenges.
A significant challenge in the clinical development of isoindoledione analogs lies in the inherent complexities of the drug development process itself. These challenges are not unique to this class of compounds but are particularly relevant given their diverse biological activities. The high costs associated with clinical trials, intricate protocol designs, and difficulties in patient recruitment are major barriers that can impede the progress of promising derivatives from preclinical studies to market approval. Furthermore, the heterogeneity of patient populations for targeted diseases necessitates larger and more complex clinical trials, adding to the financial burden.
Another hurdle is the potential for off-target effects and unforeseen toxicities. While derivatives of this compound have demonstrated a range of biological activities, including analgesic, antioxidant, and anti-inflammatory properties, a thorough understanding of their mechanism of action and potential side effects is crucial for their safe and effective clinical use. The historical context of related compounds, such as thalidomide, underscores the critical importance of rigorous preclinical safety and toxicological evaluations.
Despite these challenges, the opportunities for the therapeutic application of saturated isoindoledione derivatives are substantial. The unique three-dimensional structure of the cis-hexahydroisoindoledione core can be exploited to design highly selective and potent inhibitors of various enzymes and receptors. For instance, research has shown that derivatives of 1H-isoindole-1,3(2H)-dione can act as effective cholinesterase inhibitors, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's disease.
The development of bio-based polymers from related cyclic imides, such as cis-1,3,4,6-tetrahydrophthalimide, opens up avenues for the application of this compound in advanced materials. chemmethod.com These polymers could possess desirable properties like biocompatibility and biodegradability, making them suitable for applications in medical devices, drug delivery systems, and tissue engineering. The rigidity of the imide functional group can contribute to the toughness of these materials. chemmethod.com
The table below summarizes some of the key research findings on derivatives of the core isoindoledione structure, highlighting the potential therapeutic areas and the associated challenges in their translation.
| Derivative Class | Potential Therapeutic Application | Key Translational Challenges |
| N-substituted (Hexahydro)-1H-isoindole-1,3(2H)-diones | Antioxidant, Anti-inflammatory | Optimizing bioavailability, Understanding long-term safety profiles |
| 1H-isoindole-1,3(2H)-dione Analogs | Analgesic (Neuropathic and Inflammatory Pain) | Demonstrating superior efficacy over existing treatments, Managing potential side effects |
| Isoindoline-1,3-dione Derivatives | Cholinesterase Inhibition (Alzheimer's Disease) | Blood-brain barrier penetration, Achieving desired selectivity for cholinesterase subtypes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cis-Hexahydro-1H-isoindole-1,3(2H)-dione, and how are reaction conditions optimized?
- Methodological Answer : A modified Marson procedure is widely used. For example, the compound can be synthesized by refluxing (±)-cis-hexahydro-1H-isoindole-1,3(2H)-dione with methyl iodide and anhydrous acetone under nitrogen, followed by purification via flash chromatography (SiO₂, 3:7 ethyl acetate:petroleum ether). Reaction optimization involves adjusting stoichiometry, solvent polarity, and reflux duration to improve yield and purity. Monitoring by TLC and ¹H NMR (e.g., δ 1.2–2.8 ppm for cyclohexane protons) ensures completion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow ethanol evaporation, and structures are refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen atom placement via difference maps). Complementary techniques include HRMS (e.g., m/z 194.1175 for C₁₁H₁₆NO₂) and FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide). Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns. Storage should be in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and stereochemistry of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for Diels-Alder reactions involving the compound. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase (COX), with scoring functions (e.g., ΔG < −7 kcal/mol indicating strong binding) guiding pharmacophore design .
Q. What strategies resolve contradictions in biological activity data for isoindole-1,3-dione derivatives across pain models?
- Methodological Answer : Cross-model validation is critical. For example, discrepancies between neuropathic and inflammatory pain efficacy (e.g., ED₅₀ ranging 5–20 mg/kg) are addressed by adjusting dosing regimens and using isoform-specific COX inhibitors. Meta-analyses of in vitro (e.g., IC₅₀ for COX-1/2) and in vivo data (e.g., paw withdrawal latency) clarify mechanism-action relationships .
Q. How is high-resolution crystallographic data for this compound processed to resolve conformational ambiguities?
- Methodological Answer : SHELXD and SHELXE are employed for experimental phasing. Twinning detection (e.g., Hooft parameter > 0.5) and anisotropic refinement reduce noise in electron density maps. Hydrogen bonding networks (e.g., O···H distances < 2.5 Å) are validated via Hirshfeld surface analysis .
Q. What advanced purification techniques improve yield in N-substituted isoindole-1,3-dione syntheses?
- Methodological Answer : Simulated Moving Bed (SMB) chromatography separates enantiomers with >99% purity. For scale-up, microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) reduces reaction times. Byproducts (e.g., over-alkylated species) are minimized using bulky bases like DBU .
Methodological Notes
- Synthesis Optimization : Reaction monitoring via inline FT-IR or Raman spectroscopy enhances reproducibility .
- Data Reproducibility : Use NIST reference data (e.g., WebBook ID 69) for spectral cross-verification .
- Computational Validation : Compare InChIKey hashes (e.g., LFQSCWFLJHTTHZ-UHFFFAOYSA-N) to ensure structural fidelity in databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
